(4-Amino-5-chloro-2-methoxyphenyl)(1H-imidazol-1-yl)methanone
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Overview
Description
(4-Amino-5-chloro-2-methoxyphenyl)(1H-imidazol-1-yl)methanone is a compound that features a unique combination of an aromatic amine, a chloro-substituted methoxyphenyl group, and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Amino-5-chloro-2-methoxyphenyl)(1H-imidazol-1-yl)methanone typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through a one-pot reaction involving benzil, 5-bromosalicylaldehyde, ammonium acetate, and anisidine.
Coupling with Methoxyphenyl Group: The imidazole derivative is then coupled with a methoxyphenyl group using appropriate reagents and conditions, such as N,N-dimethylformamide and sulfur.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(4-Amino-5-chloro-2-methoxyphenyl)(1H-imidazol-1-yl)methanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Formation of corresponding quinones or other oxidized derivatives.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the chloro group.
Scientific Research Applications
(4-Amino-5-chloro-2-methoxyphenyl)(1H-imidazol-1-yl)methanone has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism of action of (4-Amino-5-chloro-2-methoxyphenyl)(1H-imidazol-1-yl)methanone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.
Pathways Involved: It may modulate signaling pathways, such as those related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent with a similar imidazole structure.
Omeprazole: An antiulcer drug containing an imidazole ring.
Metronidazole: A bactericidal agent with an imidazole moiety.
Uniqueness
(4-Amino-5-chloro-2-methoxyphenyl)(1H-imidazol-1-yl)methanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its chloro and methoxy substitutions, along with the imidazole ring, make it a versatile compound for various applications.
Properties
CAS No. |
62726-02-7 |
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Molecular Formula |
C11H10ClN3O2 |
Molecular Weight |
251.67 g/mol |
IUPAC Name |
(4-amino-5-chloro-2-methoxyphenyl)-imidazol-1-ylmethanone |
InChI |
InChI=1S/C11H10ClN3O2/c1-17-10-5-9(13)8(12)4-7(10)11(16)15-3-2-14-6-15/h2-6H,13H2,1H3 |
InChI Key |
MXVXHFXRDDRSST-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)N2C=CN=C2)Cl)N |
Origin of Product |
United States |
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